Cas no 2034366-42-0 (N-2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)ethyl-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide)

N-2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)ethyl-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide
- N-[2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)ethyl]-4-pyrazol-1-ylbenzenesulfonamide
- N-2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)ethyl-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide
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- Inchi: 1S/C19H21N5O3S/c25-19-14-15-4-1-2-5-18(15)22-24(19)13-11-21-28(26,27)17-8-6-16(7-9-17)23-12-3-10-20-23/h3,6-10,12,14,21H,1-2,4-5,11,13H2
- InChI Key: UVLLETSGGGACQL-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=CC=1)N1C=CC=N1)(NCCN1C(C=C2C(CCCC2)=N1)=O)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 28
- Rotatable Bond Count: 6
- Complexity: 750
- XLogP3: 1.3
- Topological Polar Surface Area: 105
N-2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)ethyl-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6564-2167-2mg |
N-[2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)ethyl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide |
2034366-42-0 | 2mg |
$59.0 | 2023-09-05 | ||
Life Chemicals | F6564-2167-10μmol |
N-[2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)ethyl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide |
2034366-42-0 | 10μmol |
$69.0 | 2023-09-05 | ||
Life Chemicals | F6564-2167-3mg |
N-[2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)ethyl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide |
2034366-42-0 | 3mg |
$63.0 | 2023-09-05 | ||
Life Chemicals | F6564-2167-20mg |
N-[2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)ethyl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide |
2034366-42-0 | 20mg |
$99.0 | 2023-09-05 | ||
Life Chemicals | F6564-2167-4mg |
N-[2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)ethyl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide |
2034366-42-0 | 4mg |
$66.0 | 2023-09-05 | ||
Life Chemicals | F6564-2167-30mg |
N-[2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)ethyl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide |
2034366-42-0 | 30mg |
$119.0 | 2023-09-05 | ||
Life Chemicals | F6564-2167-50mg |
N-[2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)ethyl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide |
2034366-42-0 | 50mg |
$160.0 | 2023-09-05 | ||
Life Chemicals | F6564-2167-10mg |
N-[2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)ethyl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide |
2034366-42-0 | 10mg |
$79.0 | 2023-09-05 | ||
Life Chemicals | F6564-2167-2μmol |
N-[2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)ethyl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide |
2034366-42-0 | 2μmol |
$57.0 | 2023-09-05 | ||
Life Chemicals | F6564-2167-5μmol |
N-[2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)ethyl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide |
2034366-42-0 | 5μmol |
$63.0 | 2023-09-05 |
N-2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)ethyl-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide Related Literature
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Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
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Yafei Wang,Weiwei Chen,JiangKun Cao,Jianhua Xiao,Shanhui Xu,Mingying Peng J. Mater. Chem. C, 2019,7, 11824-11833
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
Additional information on N-2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)ethyl-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide
N-2-(3-Oxo-2,3,5,6,7,8-Hexahydrocinnolin-2-yl)Ethyl-4-(1H-Pyrazol-1-yl)Benzene-1-Sulfonamide: A Comprehensive Overview
N-2-(3-Oxo-2,3,5,6,7,8-Hexahydrocinnolin-2-yl)ethyl-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide, identified by the CAS registry number 2034366-42-0, is a complex organic compound with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its intricate molecular structure, which includes a sulfonamide group attached to a benzene ring substituted with a pyrazole moiety and an ethyl group linked to a hexahydrocinnoline derivative. The combination of these functional groups renders the compound highly versatile and amenable to a wide range of chemical reactions and biological interactions.
The molecular structure of this compound is particularly interesting due to the presence of multiple aromatic rings and heterocyclic groups. The sulfonamide group is known for its strong electron-withdrawing properties, which can influence the reactivity and stability of the molecule. The pyrazole ring, on the other hand, is a five-membered aromatic heterocycle containing two nitrogen atoms. Pyrazole derivatives are well-documented for their biological activity, making them valuable in drug discovery and development.
Recent studies have highlighted the potential of N-2-(3-Oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)ethyl groups in modulating the pharmacokinetic properties of sulfonamide-based compounds. Researchers have demonstrated that such substituents can enhance the solubility and bioavailability of the parent molecule, making it more suitable for therapeutic applications. Furthermore, the hexahydrocinnoline moiety introduces additional steric and electronic effects that can be exploited in designing more potent drug candidates.
In terms of synthesis, this compound can be prepared through a multi-step process involving nucleophilic substitution reactions and cyclization steps. The sulfonamide group is typically introduced via reaction with an appropriate sulfonyl chloride or sulfonic acid derivative. The pyrazole ring can be synthesized using various methods such as the Paal-Knorr synthesis or through cyclization reactions involving β-diketones or β-diketonitriles.
The application of this compound extends beyond pharmaceuticals; it has also been explored in materials science for its potential use in creating advanced polymers or as a building block for functional materials. Its unique electronic properties make it a candidate for applications in organic electronics or optoelectronics.
Recent advancements in computational chemistry have enabled researchers to predict the electronic properties and reactivity of this compound with greater accuracy. Quantum mechanical calculations have provided insights into the molecular orbitals and electron distribution within the molecule, which are critical for understanding its reactivity in various chemical transformations.
In conclusion, N-2-(3-Oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)ethyl-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide (CAS No. 2034366-42-0) stands as a prime example of how complex molecular architectures can be leveraged to develop innovative chemical entities with diverse applications. Its intricate structure not only offers opportunities for chemical synthesis but also opens avenues for exploring new frontiers in drug discovery and materials science.
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